molecular formula C7H6INO2 B3058414 4-Iodo-6-methoxynicotinaldehyde CAS No. 893566-85-3

4-Iodo-6-methoxynicotinaldehyde

Cat. No.: B3058414
CAS No.: 893566-85-3
M. Wt: 263.03
InChI Key: WTVMDONQQKRTID-UHFFFAOYSA-N
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Description

4-Iodo-6-methoxynicotinaldehyde (C₇H₆INO₂, molecular weight 279.03 g/mol) is a halogenated nicotinaldehyde derivative characterized by a methoxy group at the 6-position and an iodine substituent at the 4-position of the pyridine ring. Its aldehyde functionality at the 2-position makes it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as naphthyridines . The compound is synthesized via lithiation and iodination of 6-methoxynicotinaldehyde using n-BuLi and iodine, as described in the Sonogashira-Hagihara coupling protocol for acetylene derivatives . Key spectroscopic data includes a distinctive ¹H NMR signal at δ 9.95 ppm (aldehyde proton), with additional peaks at δ 8.53 ppm (pyridine H-5), δ 7.32 ppm (pyridine H-3), and δ 3.98 ppm (methoxy group) .

Properties

IUPAC Name

4-iodo-6-methoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVMDONQQKRTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269145
Record name 4-Iodo-6-methoxy-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893566-85-3
Record name 4-Iodo-6-methoxy-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893566-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-6-methoxy-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methoxynicotinaldehyde typically involves the iodination of 6-methoxynicotinaldehyde. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the nicotinaldehyde ring. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective iodination of the compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-6-methoxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Various substituted nicotinaldehyde derivatives.

    Oxidation Products: 4-Iodo-6-methoxynicotinic acid.

    Reduction Products: 4-Iodo-6-methoxynicotinalcohol.

    Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

4-Iodo-6-methoxynicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-6-methoxynicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity towards these targets, thereby affecting its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 4-Iodo-6-methoxynicotinaldehyde and analogous compounds, focusing on structural features, reactivity, and applications:

Compound Molecular Formula Substituents Key Reactivity Applications
This compound C₇H₆INO₂ 4-Iodo, 6-methoxy, 2-aldehyde Sonogashira coupling, aldehyde condensation Naphthyridine synthesis
6-Methoxynicotinaldehyde C₇H₇NO₂ 6-Methoxy, 2-aldehyde Lithiation, halogenation Precursor to iodinated derivatives
6-(4-Iodophenoxy)-nicotinamide C₁₂H₉IN₂O₂ 4-Iodophenoxy, 6-nicotinamide Amide bond formation, cross-coupling Pharmacological scaffolds
5-Iodonicotinaldehyde C₆H₄INO 5-Iodo, 2-aldehyde Suzuki-Miyaura coupling Biaryl synthesis

Substituent Effects on Reactivity

  • Iodine vs. Hydrogen: The 4-iodo substituent in this compound enhances its electrophilicity, facilitating cross-coupling reactions (e.g., Sonogashira) compared to non-halogenated analogs like 6-methoxynicotinaldehyde. The iodine atom also increases molecular weight and polarizability, improving crystallinity for NMR characterization .
  • Methoxy vs. Phenoxy: The 6-methoxy group in this compound provides moderate electron-donating effects, stabilizing the pyridine ring during lithiation. In contrast, 6-(4-Iodophenoxy)-nicotinamide’s phenoxy group introduces steric bulk and lipophilicity, favoring interactions in biological systems .
  • Aldehyde vs. Amide: The aldehyde group in this compound enables condensation reactions (e.g., with ethanol to form naphthyridines), whereas the amide group in 6-(4-Iodophenoxy)-nicotinamide limits reactivity to nucleophilic substitutions or hydrogen bonding in drug design .

Spectroscopic Differentiation

  • ¹H NMR: The aldehyde proton (δ 9.95 ppm) in this compound is absent in amide analogs like 6-(4-Iodophenoxy)-nicotinamide, which instead exhibit NH signals near δ 6.5–7.5 ppm .
  • Molecular Weight: this compound (279.03 g/mol) is lighter than 6-(4-Iodophenoxy)-nicotinamide (340.12 g/mol) due to the latter’s phenoxy and amide groups .

Biological Activity

4-Iodo-6-methoxynicotinaldehyde (IMNA) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H6INO2C_7H_6INO_2. The presence of an iodine atom at the fourth position and a methoxy group at the sixth position on the nicotinaldehyde ring contributes to its distinctive chemical properties and biological activities.

The biological activity of IMNA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom and methoxy group play crucial roles in modulating binding affinity and specificity towards these targets, influencing biochemical pathways involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : IMNA has been investigated for its potential antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus and E. coli, with minimal inhibitory concentration (MIC) values indicating significant antibacterial activity .
  • Anticancer Potential : The compound has also shown promise in cancer research, particularly in inhibiting the growth of certain cancer cell lines. Studies suggest that IMNA may induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis .
  • Inhibition of Matrix Metalloproteinases (MMPs) : IMNA has been shown to inhibit MMP9, an enzyme implicated in various pathological conditions, including cancer metastasis and inflammation. This inhibition may contribute to its anticancer and anti-inflammatory effects .

Case Studies

  • Antibacterial Activity : A study assessed the antibacterial efficacy of IMNA against multiple bacterial strains. Results indicated that IMNA exhibited a broad spectrum of activity, with particularly low MIC values against methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • Anticancer Activity : In a cell line study, IMNA was tested against breast cancer cells, showing a dose-dependent reduction in cell viability. Mechanistic studies revealed that IMNA induces apoptosis through caspase activation .
  • MMP Inhibition : Research highlighted the role of IMNA in inhibiting MMP9 activity, suggesting that it could be beneficial in treating diseases characterized by excessive MMP activity, such as cancer and chronic inflammatory conditions .

Data Tables

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusLow MIC values
AnticancerBreast cancer cell linesInduction of apoptosis
MMP InhibitionMMP9Inhibition of enzymatic activity

Table 2: Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC₇H₆INO₂Iodine at position 4
4-Bromo-6-methoxynicotinaldehydeC₇H₆BrNO₂Bromine at position 4
6-MethoxynicotinaldehydeC₆H₅NO₂No halogen substituent

Q & A

Q. How can researchers optimize the synthesis of 4-Iodo-6-methoxynicotinaldehyde to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Iodination conditions : Test iodinating agents (e.g., NIS, I₂/KI) under controlled temperatures (40–80°C) to minimize byproducts .
  • Aldehyde protection : Use protecting groups (e.g., acetal) during methoxy group introduction to prevent side reactions .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm methoxy (δ ~3.8–4.0 ppm) and aldehyde (δ ~9.8–10.0 ppm) groups. Iodo substituents cause deshielding in adjacent carbons .
  • FT-IR : Validate aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern for iodine .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in cross-coupling reactions?

Methodological Answer:

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 6-Hydroxynicotinaldehyde derivatives) to identify shifts caused by iodine’s electron-withdrawing effects .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and validate experimental data .
  • Reaction monitoring : Employ in-situ techniques like ReactIR to track intermediates and confirm mechanistic pathways .

Q. What experimental design strategies mitigate challenges in studying the compound’s reactivity under aerobic vs. inert conditions?

Methodological Answer:

  • Controlled atmosphere : Use Schlenk lines or gloveboxes for inert conditions; compare results with reactions under ambient oxygen .
  • Radical scavengers : Add TEMPO or BHT to assess radical-mediated pathways in aerobic reactions .
  • Kinetic studies : Monitor reaction progress via GC-MS or HPLC to quantify oxidative decomposition products .

Q. How do researchers address discrepancies in reported melting points or solubility data for this compound?

Methodological Answer:

  • Reproducibility protocols : Standardize solvent systems (e.g., DMSO vs. THF) and heating rates (1–2°C/min) during melting point determination .
  • Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic variations .
  • Meta-analysis : Aggregate data from peer-reviewed journals (e.g., Chemical & Pharmaceutical Bulletin) to identify outliers .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing catalytic efficiency in reactions involving this compound?

Methodological Answer:

  • Linear regression : Correlate catalyst loading (mol%) with turnover frequency (TOF) .
  • Error analysis : Calculate standard deviations for triplicate runs to assess reproducibility .
  • Multivariate analysis : Use PCA or ANOVA to evaluate interactions between temperature, solvent, and yield .

Q. How should researchers document and archive spectral data to ensure reproducibility?

Methodological Answer:

  • Digital repositories : Upload raw NMR/IR files to platforms like Zenodo or institutional databases .
  • Metadata tagging : Include instrument parameters (e.g., NMR frequency, solvent) and calibration standards .
  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .

Advanced Synthesis Applications

Q. What strategies enable the use of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Ligand selection : Test bidentate ligands (e.g., XPhos) to enhance oxidative addition of the iodo group .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for stability of the aldehyde moiety .
  • Substrate scope : Screen arylboronic acids with varying electronic profiles to assess coupling efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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